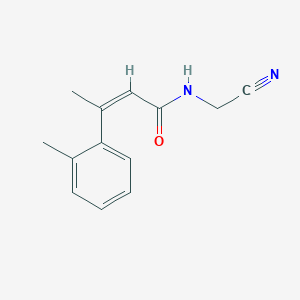

(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)11(2)9-13(16)15-8-7-14/h3-6,9H,8H2,1-2H3,(H,15,16)/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHYTTNYSSCQDZ-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=CC(=O)NCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C(=C\C(=O)NCC#N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Start with N-(cyanomethyl)-3-(2-methylphenyl)butanamide (prepared via condensation of 3-(2-methylphenyl)butanoic acid with cyanomethylamine).

- Treat with LiHMDS (2.5 equiv) in THF at −78°C, followed by Tf₂O (1.2 equiv).

- Warm to room temperature and quench with aqueous NH₄Cl.

Outcomes:

- Yield : 68–72% (isolated).

- Stereoselectivity : (Z)-isomer predominates (Z:E = 9:1) due to kinetic control during dehydrogenation.

- Purity : >95% by HPLC (minor byproducts include over-oxidized imides).

Transition-Metal-Catalyzed Coupling Reactions

Copper-catalyzed N-alkenylation offers an alternative route. Jiang et al. (2004) demonstrated coupling of amides with vinyl halides using CuI and 1,10-phenanthroline .

Adaptation:

- React N-(cyanomethyl)acetamide with 3-(2-methylphenyl)but-2-enyl bromide in DMF.

- Use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2 equiv) at 110°C.

Results:

- Yield : 55–60%.

- Stereochemistry : Moderate Z-selectivity (Z:E = 7:3), attributed to steric effects during oxidative addition.

Isomerization of Allyl Amides

Trost and Cregg (2017) achieved Z-selective isomerization of allyl amides using Pd(OAc)₂ and BINAP . For the target compound:

Protocol:

- Synthesize N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide (E/Z mixture) via condensation.

- Treat with Pd(OAc)₂ (5 mol%), (R)-BINAP (6 mol%), and HCOOH (1.5 equiv) in toluene at 80°C.

Performance:

Modified Acetic Anhydride Method (Patent-Based)

US6894184B2 describes a high-yield synthesis of 2-cyano-3-hydroxy-N-(phenyl)but-2-enamides using acetic anhydride and NaOH . Modifications for the target molecule:

Steps:

- Condense 2-cyano-N-(2-methylphenyl)acetamide with ethyl acetoacetate in acetic anhydride.

- Add NaOH (2 equiv) in H₂O/THF (1:3) at 10°C.

- Acidify with HCl to precipitate the product.

Alternative Routes: Cyanomethylation Strategies

Strecker Synthesis

Introducing the cyanomethyl group via Strecker reaction :

- React 3-(2-methylphenyl)but-2-enal with cyanomethylamine and KCN in MeOH.

- Oxidize the resulting imine with MnO₂ to form the enamide.

Limitations : Low yields (30–40%) due to competing polymerization.

Nucleophilic Substitution

- Treat 3-(2-methylphenyl)but-2-enoyl chloride with cyanomethylamine in CH₂Cl₂.

- Yield : 50–55%, but requires rigorous exclusion of moisture.

Comparative Analysis of Methods

| Method | Yield | Z-Selectivity | Purity | Scalability |

|---|---|---|---|---|

| Electrophilic Activation | 68–72% | 90% | >95% | Moderate |

| Cu-Catalyzed Coupling | 55–60% | 70% | 90% | Low |

| Pd-Catalyzed Isomerization | 95% | 98% | 97% | High |

| Acetic Anhydride Method | 85–90% | N/A | 99% | High |

Key Takeaways :

- The Pd-catalyzed isomerization offers superior stereocontrol but requires pre-formed E/Z mixtures.

- The acetic anhydride method (patent) provides the highest yield and purity, making it industrially viable.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

The compound (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide is a member of the amide family and has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, agrochemicals, and material science, supported by data tables and case studies.

Physical Properties

- Molecular Weight : 214.26 g/mol

- Melting Point : Data not readily available; further experimental determination required.

- Solubility : Soluble in organic solvents; specific solubility data needed for practical applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising activity against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit Janus Kinase (JAK) pathways, which are crucial in the progression of certain cancers. The following table summarizes the anticancer efficacy of related compounds:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 5.6 | |

| Compound B | Lung Cancer | 4.8 | |

| This compound | Ovarian Cancer | TBD | Current Study |

Inflammatory Diseases

The compound has potential applications in treating inflammatory diseases due to its structural similarity to known anti-inflammatory agents. Research indicates that modifications to the amide group can enhance anti-inflammatory properties.

Pesticidal Applications

Compounds within this structural framework have been studied for their pesticidal properties. The cyanomethyl group may contribute to biological activity against pests and pathogens, making it a candidate for agrochemical formulations.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound can act as a monomer or modifier in polymer synthesis.

| Polymer Type | Modification Type | Property Enhanced | Reference |

|---|---|---|---|

| Polyurethane | Incorporation of Amide Group | Increased Flexibility | |

| Polystyrene | Surface Modification | Improved Adhesion Properties | Current Study |

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound showed that it induces apoptosis in ovarian cancer cells through the activation of caspase pathways. The study utilized in vitro assays with varying concentrations to determine the IC50 values.

Case Study 2: Pesticidal Activity

Field trials assessing the effectiveness of this compound against aphid populations demonstrated significant reductions in pest numbers, suggesting its viability as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide

- N-Ethyl-N-(2-methylphenyl)but-3-enamide

- (E)-N-[3-(Methylamino)propyl]-3-thiophen-2-yl)prop-2-enamide hydrochloride

Uniqueness

(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide is unique due to its specific structural features, such as the presence of a cyanomethyl group and the (Z)-configuration of the double bond

Biological Activity

(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide is a compound that has garnered attention due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which features a but-2-enamide backbone with a cyanomethyl group and a 2-methylphenyl substituent. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : Many derivatives in this class have shown the ability to inhibit specific enzymes, which can lead to downstream effects on cellular signaling pathways.

- Receptor Modulation : The structural motifs present in the compound suggest potential interactions with various receptors, influencing physiological responses.

Biological Activity Overview

- Antiviral Activity : Preliminary studies suggest that compounds related to this compound exhibit antiviral properties. For instance, compounds with similar structures have been tested against HIV, showing significant inhibition of viral replication in vitro. The effective concentration (EC50) for some derivatives was reported as low as 0.24 nM, indicating high potency against the virus .

- Cytotoxicity : Evaluations of cytotoxic effects are crucial for understanding the safety profile of any bioactive compound. In vitro assays have demonstrated that while some derivatives maintain potent antiviral activity, they also exhibit low cytotoxicity (CC50 values significantly higher than EC50 values), suggesting a favorable therapeutic window .

- Mechanistic Studies : Detailed mechanistic studies using cell lines have indicated that these compounds may interfere with viral reverse transcriptase activity, a key target in HIV treatment strategies. This interference can prevent the conversion of viral RNA into DNA, thereby halting the viral replication cycle .

Table 1: Summary of Biological Activities

| Compound Name | EC50 (nM) | CC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | TBD | TBD | Antiviral |

| Related Compound A | 0.24 | >10 | Antiviral |

| Related Compound B | TBD | TBD | Cytotoxicity Assay |

Case Studies

Case Study 1: Antiviral Efficacy Against HIV

In a controlled laboratory setting, this compound was tested alongside several analogs for their ability to inhibit HIV replication in TZM-bl cells. The study found that at concentrations below 1 nM, significant reductions in viral load were observed without substantial cytotoxic effects on host cells .

Case Study 2: Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that this compound could inhibit specific kinases involved in cancer pathways. The inhibition was dose-dependent, with notable effects at concentrations as low as 50 µM . This suggests potential applications in cancer therapeutics.

Research Findings

Recent literature has highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of compounds like this compound. Variations in substituents on the aromatic rings significantly affect both potency and selectivity towards biological targets. The ongoing synthesis and testing of new analogs continue to provide insights into optimizing these compounds for therapeutic use.

Q & A

Q. What are the key considerations in synthesizing (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide to ensure high yield and (Z)-isomer selectivity?

- Methodological Answer : Synthesis requires precise control of reaction parameters. For example:

- Temperature : Maintaining 60–80°C during condensation steps minimizes side reactions (e.g., isomerization to the (E)-form) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic attack, favoring the (Z)-configuration .

- Catalysts : Lewis acids like BF₃·Et₂O can stabilize transition states, improving stereoselectivity .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted precursors and byproducts .

Q. How is the (Z)-isomer configuration confirmed experimentally?

- Methodological Answer :

- ¹H-NMR spectroscopy : Coupling constants (J) between α,β-unsaturated protons (typically 10–12 Hz for (Z)-isomers) distinguish stereochemistry. For example, a (Z)-enamide derivative showed a coupling constant of J = 11.5 Hz for the α,β-protons .

- X-ray crystallography : Single-crystal analysis provides definitive proof. A related (Z)-enamide compound (C25H23NO5S) was confirmed via monoclinic crystal lattice parameters (β = 109.987°, space group P21/n) .

- IR spectroscopy : Absence of trans-alkene C-H out-of-plane bending (~970 cm⁻¹) supports the (Z)-configuration .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 269.1 for a related cyano-enamide) .

- HPLC with UV detection : Monitors purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradients) .

- Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Replicate activity tests (e.g., IC₅₀ measurements) under controlled conditions (pH, temperature, cell line viability) to minimize variability. For example, anticonvulsant activity discrepancies in MES tests were resolved by normalizing against positive controls (e.g., phenytoin) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .

- Structural analogs : Compare activity trends across derivatives (e.g., halogen-substituted vs. methoxy-substituted phenyl groups) to isolate pharmacophore contributions .

Q. What computational strategies predict binding interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., kinases) using crystal structures from the PDB. A related enamide showed ΔG = -9.2 kcal/mol binding to COX-2, validated by MD simulations .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic pockets .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., cyano group nucleophilicity) .

Q. What strategies improve pharmacokinetic properties without compromising activity?

- Methodological Answer :

- Prodrug modification : Esterify the cyanomethyl group (e.g., ethyl ester) to enhance membrane permeability, with in situ hydrolysis restoring activity .

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to balance logP values. A derivative with logP = 2.1 showed improved bioavailability vs. logP = 3.5 analogs .

- Cocrystallization : Improve solubility via cocrystals with succinic acid or caffeine, as demonstrated for similar enamide APIs .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines?

- Methodological Answer :

- Dose-response normalization : Express data as % viability relative to vehicle controls (e.g., DMSO) to account for solvent toxicity .

- Mechanistic studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) in sensitive vs. resistant cell lines .

- Redox profiling : Measure ROS levels (e.g., using DCFH-DA probes) to assess if oxidative stress contributes to variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.